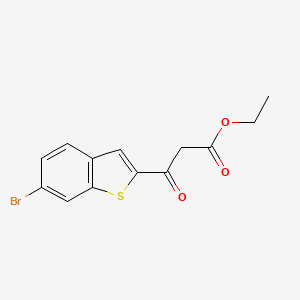
6-chloro-2-methylsulfanyl-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically produced from starch by enzymatic conversion. The process involves the use of cyclodextrin glycosyltransferase (CGTase), an enzyme that catalyzes the conversion of starch into cyclodextrins. The reaction conditions include:
Substrate: Starch
Enzyme: Cyclodextrin glycosyltransferase
Temperature: Optimal temperature ranges from 50°C to 60°C
pH: Optimal pH ranges from 5.0 to 6.0
Industrial Production Methods
In industrial settings, the production of cyclodextrins involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed.
Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase to produce cyclodextrins.
Separation: Cyclodextrins are separated from the reaction mixture using techniques such as precipitation, crystallization, or chromatography.
Purification: The separated cyclodextrins are purified to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Oxidized cyclodextrins with aldehyde or carboxyl groups.
Reduction: Reduced cyclodextrins with modified hydroxyl groups.
Substitution: Substituted cyclodextrins with various functional groups such as alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Used as molecular hosts to form inclusion complexes with guest molecules, enhancing solubility and stability.
Biology: Employed in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals.
Medicine: Used in formulations to enhance the solubility and stability of drugs, and in the treatment of diseases such as Niemann-Pick disease.
Industry: Applied in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize active ingredients.
Mécanisme D'action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release rate of encapsulated drugs, providing controlled release properties.
Comparaison Avec Des Composés Similaires
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:
Alpha-cyclodextrin: Composed of six glucose units.
Beta-cyclodextrin: Composed of seven glucose units.
Gamma-cyclodextrin: Composed of eight glucose units.
Compared to other cyclic oligosaccharides, cyclodextrins have a larger cavity size, allowing them to encapsulate larger guest molecules. This property makes them particularly valuable in various applications, including drug delivery and food industry.
Propriétés
IUPAC Name |
6-chloro-2-methylsulfanyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHDGAJKTITYKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
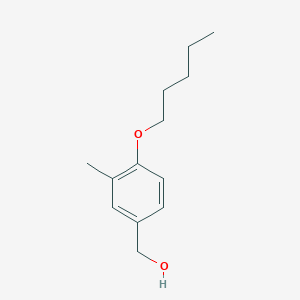
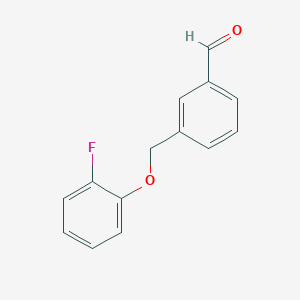

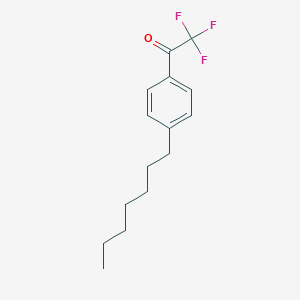
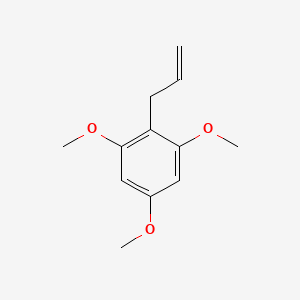



![3-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B8003434.png)
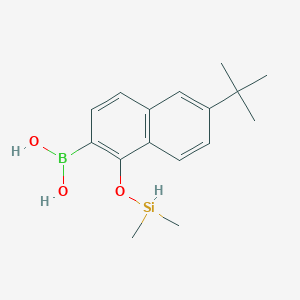
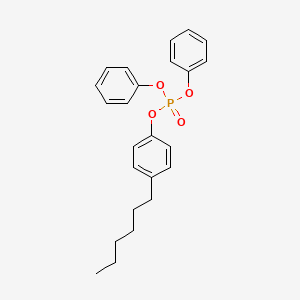
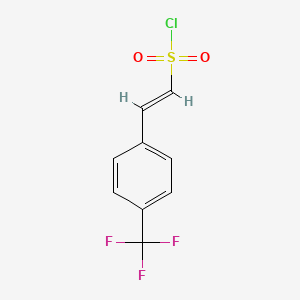
![(E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B8003467.png)
